sodium N-(2-hydroxyethyl)glycinate
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Overview
Description
Sodium N-(2-hydroxyethyl)glycinate, also known as sodium N,N-bis(2-hydroxyethyl)glycinate, is a versatile compound widely used in various fields. It is a derivative of glycine, an amino acid, and is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom. This compound is known for its buffering capacity and is commonly used in biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium N-(2-hydroxyethyl)glycinate typically involves the reaction of glycine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Glycine} + \text{Ethylene Oxide} \rightarrow \text{N,N-bis(2-hydroxyethyl)glycine} ] The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium N-(2-hydroxyethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Sodium N-(2-hydroxyethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and other industrial applications.
Mechanism of Action
The mechanism of action of sodium N-(2-hydroxyethyl)glycinate is primarily related to its buffering capacity. It helps maintain the pH of solutions within a narrow range, which is crucial for various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them, to stabilize the pH. This buffering action is essential in maintaining the stability and activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Sodium N-(2-hydroxyethyl)glycinate: Known for its excellent buffering capacity and biocompatibility.
Sodium N-(2-hydroxyethyl)glycine: Similar structure but lacks the sodium ion, resulting in different solubility and buffering properties.
N,N-bis(2-hydroxyethyl)glycine: Similar to this compound but without the sodium ion, affecting its overall properties.
Uniqueness: this compound stands out due to its high solubility in water, excellent buffering capacity, and biocompatibility. These properties make it a preferred choice in various applications, from biochemical research to industrial processes .
Properties
CAS No. |
39237-66-6 |
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Molecular Formula |
C4H8NNaO3 |
Molecular Weight |
141.10 g/mol |
IUPAC Name |
sodium;2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C4H9NO3.Na/c6-2-1-5-3-4(7)8;/h5-6H,1-3H2,(H,7,8);/q;+1/p-1 |
InChI Key |
UILYXOTXWSYIHA-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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